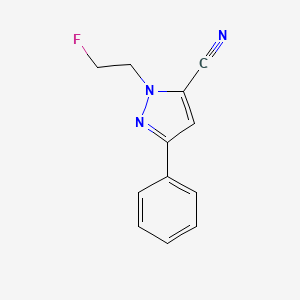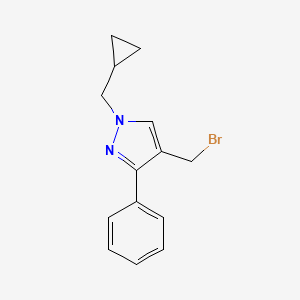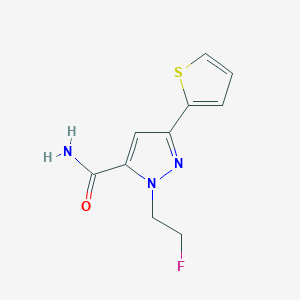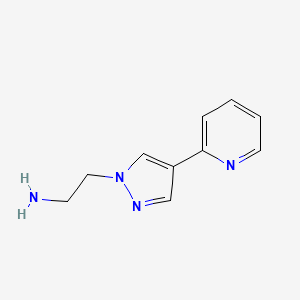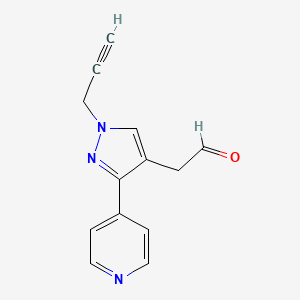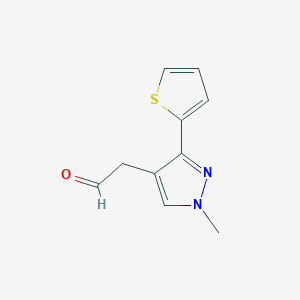
2-(1-(2-氟乙基)-3-(吡嗪-2-基)-1H-吡唑-5-基)乙腈
描述
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C11H10FN5 and its molecular weight is 231.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成及在杂环化学中的应用
- 杂环化合物合成: 一项研究详细介绍了相关化合物“2-(4-氧代-1-苯基-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)乙腈”作为合成各种杂环化合物的关键中间体的用途,包括吡唑和噻吩,并具有与抗坏血酸相当的抗氧化活性 (El‐Mekabaty, 2015)。
荧光和光学性质
- 光学性质研究: 研究涉及从相关前体合成的新的 5-(3-芳基-1H-吡唑-5-基)-2-(6-甲氧基-3-甲基苯并呋喃-2-基)-1,3,4-恶二唑衍生物,探索了紫外-可见吸收和荧光光谱特性,显示了基于取代基的吸收最大值的差异,对光学应用具有潜在影响 (Jiang 等,2012)。
传感应用
- 金属离子传感: 衍生物“7-苄基咪唑并[1,2-a]吡嗪-3(7H)-酮”对乙腈中的金属离子(如 Li+、Mg2+ 和 Ca2+)表现出比色和荧光传感能力,突出了其作为非质子溶液中路易斯酸度传感器的潜力 (Hirano 等,2010)。
抗肿瘤和抗菌活性
- 抗肿瘤和抗菌研究: 合成了吡唑并[3,4-b]吡啶衍生物并测试了它们的抗菌和抗真菌活性,某些化合物显示出显着的抗肿瘤活性,强调了基于吡唑的化合物的治疗研究潜力 (El-Borai 等,2012)。
属性
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5/c12-2-6-17-9(1-3-13)7-10(16-17)11-8-14-4-5-15-11/h4-5,7-8H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENOLJCYRBWRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



